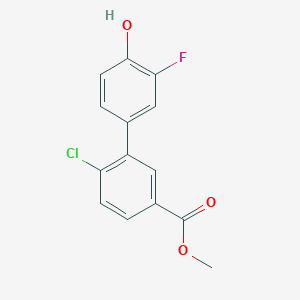
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% (4-CMPF) is an organic compound composed of a phenol group, a chloro group, a methoxycarbonyl group, and a fluorophenol group. It is a white to off-white crystalline solid with a melting point of about 100-110°C. 4-CMPF is widely used in the synthesis of various organic compounds, as well as in various scientific research applications.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the chloro, methoxycarbonyl, and fluorophenol groups of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% interact with the target compounds to form a complex, which is then cleaved by the action of the Lewis acid catalyst. This cleavage results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% are not well understood. However, some studies have suggested that 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% may have a toxic effect on certain organisms, such as bacteria and fungi. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to handle and is relatively stable under normal laboratory conditions. However, there are some limitations to using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments. For example, it is a strong acid and can cause irritation to the skin and eyes if not handled properly. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is a hazardous compound and should be handled with care.
Zukünftige Richtungen
Given the potential applications of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in scientific research, there are numerous possible future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%. Additionally, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%. Finally, further research could be conducted to explore the potential applications of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in the synthesis of various organic compounds and drugs.
Synthesemethoden
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% can be synthesized via a Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. In this reaction, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is formed when 2-chloro-5-methoxycarbonylbenzene is reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is widely used in scientific research, primarily as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of drugs, such as antifungals and antibiotics, and in the synthesis of dyes and pigments. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been used in the synthesis of various other compounds, such as polymers and surfactants.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(3-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXGEWXMQNHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684542 |
Source


|
| Record name | Methyl 6-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-11-1 |
Source


|
| Record name | Methyl 6-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)

